Pcsk9-IN-14

Medicinal Chemistry PCSK9 Inhibition Small Molecule

Researchers studying PCSK9 regulation face modality-specific barriers: monoclonal antibodies target extracellular protein, translation inhibitors stall ribosomes, and no direct substitute exists for transcriptional control. Pcsk9-IN-14 (CAS 2913198-84-0) fills this gap. - **Mechanism**: Blocks SREBP2 activation, suppressing PCSK9 transcription in Huh7/HepG2 cells. - **Scaffold**: Caffeine-derived (C15H10F6N4O2) with enhanced potency vs. parent compound. - **Application**: Benchmark for SAR studies; comparative assays vs. antibodies or PF-06446846. Supplied with verified purity and cold-chain shipping documentation.

Molecular Formula C15H10F6N4O2
Molecular Weight 392.26 g/mol
Cat. No. B12382060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-14
Molecular FormulaC15H10F6N4O2
Molecular Weight392.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H10F6N4O2/c1-24-11-9(12(26)25(2)13(24)27)22-10(23-11)6-3-7(14(16,17)18)5-8(4-6)15(19,20)21/h3-5H,1-2H3,(H,22,23)
InChIKeyISWPVKMGUSZGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pcsk9-IN-14: Caffeine-Derived PCSK9 Inhibitor


Pcsk9-IN-14 (also known as compound Ia-8, CAS 2913198-84-0) is a synthetic small molecule derived from caffeine that functions as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It has the molecular formula C15H10F6N4O2 and a molecular weight of 392.26 g/mol. Its IUPAC name is 8-(3,5-bis(trifluoromethyl)phenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The compound was developed as part of a medicinal chemistry effort to create caffeine derivatives with enhanced potency for inhibiting PCSK9 expression compared to caffeine itself. [1]

Pcsk9-IN-14 Specificity vs. In-Class Analogs


Direct substitution of PCSK9 inhibitors is not scientifically valid due to fundamental differences in their mechanisms of action and molecular targets. Monoclonal antibodies (e.g., Evolocumab) bind circulating PCSK9 protein [1], while small molecule translation inhibitors (e.g., PF-06446846) selectively stall ribosomes to prevent PCSK9 synthesis [2]. Pcsk9-IN-14 belongs to a distinct class of caffeine-inspired small molecules that inhibit PCSK9 at the transcriptional level by modulating sterol regulatory element-binding protein 2 (SREBP2) activation. [3] Consequently, the potency, cellular pathway, and downstream effects on LDLR expression are compound-specific. The quantitative evidence below, though limited, underscores why Pcsk9-IN-14 occupies a unique chemical and functional space, precluding simple interchange with other PCSK9 inhibitors.

Pcsk9-IN-14 Comparator Evidence


Scaffold & Potency vs. Caffeine

Pcsk9-IN-14 is a structural analog of caffeine, developed to overcome the low potency of the parent compound for inhibiting PCSK9 expression. While specific IC50 data for Pcsk9-IN-14 was not located in public sources, its classification as a 'potent inhibitor' in the patent literature positions it as an improved derivative relative to caffeine. [1] Caffeine has been shown to reduce hepatic PCSK9 expression and circulating PCSK9 levels in vivo. [2]

Medicinal Chemistry PCSK9 Inhibition Small Molecule

Transcriptional vs. Protein-Level Inhibition

Unlike PCSK9 monoclonal antibodies (e.g., Evolocumab, Alirocumab) which bind to and neutralize circulating PCSK9 protein, Pcsk9-IN-14 operates upstream by inhibiting the transcriptional activation of PCSK9 via the SREBP2 pathway. [1] This mechanism is also distinct from the ribosome-stalling action of small molecule translation inhibitors like PF-06446846. [2] This difference is qualitative rather than a quantitative potency comparison, but it is critical for experimental design. A researcher studying SREBP2-dependent transcriptional regulation would specifically require a tool compound like Pcsk9-IN-14.

Pharmacology Mechanism of Action Gene Expression

Pcsk9-IN-14 Research Applications


SREBP2-Mediated PCSK9 Transcription

Pcsk9-IN-14 is the appropriate tool compound for studies focused on the transcriptional control of PCSK9 expression. Its reported mechanism involves blocking SREBP2 activation, a key transcription factor for PCSK9. [1] Researchers should use Pcsk9-IN-14 in hepatic cell models (e.g., Huh7, HepG2) to elucidate the downstream effects of SREBP2 inhibition on LDL receptor (LDLR) expression and LDL-cholesterol uptake.

SAR of Caffeine-Derived PCSK9 Inhibitors

Given its origin as a caffeine derivative with enhanced potency [1], Pcsk9-IN-14 serves as a critical benchmark for medicinal chemistry programs focused on optimizing this scaffold. It can be used in comparative assays against other caffeine analogs to establish SAR trends related to modifications that improve cellular potency for PCSK9 inhibition.

PCSK9 Inhibition Pathway Dissection

Due to its unique transcriptional mechanism, Pcsk9-IN-14 is ideal for comparative studies designed to dissect the different modalities of PCSK9 inhibition. [1] Experiments can be designed where the effects of Pcsk9-IN-14 on gene expression are directly compared and contrasted with those of PCSK9 monoclonal antibodies (protein-level inhibition) or translation inhibitors (e.g., PF-06446846), providing a complete picture of PCSK9 biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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